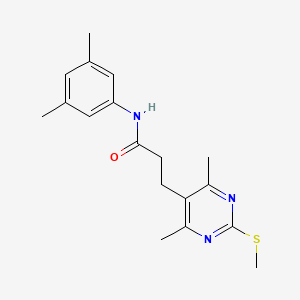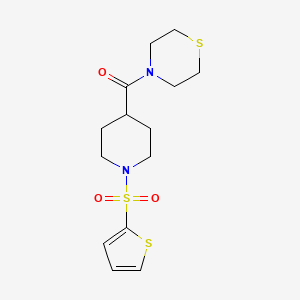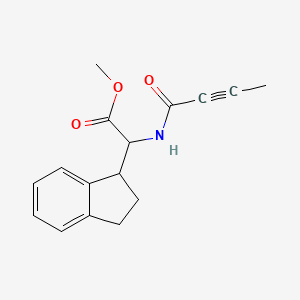![molecular formula C23H15N3O2S B2883763 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide CAS No. 313648-07-6](/img/structure/B2883763.png)
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide, also known as CTB or Compound 25, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It was first identified as a potential anti-cancer agent due to its ability to inhibit the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a critical role in the folding and stabilization of many other proteins, including those that are involved in cancer cell growth and survival.
Applications De Recherche Scientifique
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of Hsp90, which is overexpressed in many types of cancer cells and is essential for their survival. Inhibition of Hsp90 leads to the destabilization and degradation of many oncogenic proteins, ultimately leading to cell death. N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition to its anti-cancer properties, N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide has also been investigated for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as rilpivirine , a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), are known to target the HIV-1 virus .
Mode of Action
Based on the structural similarity to rilpivirine , it can be hypothesized that it may interact with its targets in a similar manner. Rilpivirine binds to and inhibits the reverse transcriptase enzyme of the HIV-1 virus, preventing the replication of the virus .
Biochemical Pathways
Compounds with similar structures, such as rilpivirine , are known to affect the replication pathway of the HIV-1 virus by inhibiting the reverse transcriptase enzyme .
Pharmacokinetics
The compound’s molecular weight is similar to that of many drugs, suggesting it may have suitable pharmacokinetic properties for drug development .
Result of Action
Based on the structural similarity to rilpivirine , it can be hypothesized that it may have antiviral effects by inhibiting the replication of the HIV-1 virus .
Action Environment
Factors such as temperature, ph, and the presence of other substances can generally affect the action and stability of chemical compounds .
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide is its specificity for Hsp90. Unlike other Hsp90 inhibitors, N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide does not inhibit the activity of other chaperone proteins, which can lead to off-target effects. In addition, N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development. However, there are also limitations to the use of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide in lab experiments. One of the main limitations is its poor solubility in water, which can make it difficult to administer in vivo. In addition, N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide has been shown to have low bioavailability, which can limit its efficacy in vivo.
Orientations Futures
There are several future directions for the development of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide as an anti-cancer agent. One potential direction is the development of more potent analogs of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide that have improved solubility and bioavailability. Another direction is the investigation of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide in combination with other anti-cancer agents, such as chemotherapy drugs or other Hsp90 inhibitors. In addition, the development of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide as an anti-inflammatory agent or as a treatment for neurodegenerative diseases is an area of active research. Overall, the potential applications of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide in the field of cancer research and beyond make it an exciting area of investigation for future research.
Méthodes De Synthèse
The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 4-cyanophenyl isothiocyanate and 3-phenoxybenzoyl chloride, which are reacted together in the presence of a base to form the intermediate compound 4-(4-cyanophenyl)-1,3-thiazol-2-ylamine. This intermediate is then reacted with 3-phenoxybenzoyl chloride in the presence of a base and a coupling agent to form the final product, N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide. The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide has been reported in several scientific publications, and the purity and identity of the compound have been confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O2S/c24-14-16-9-11-17(12-10-16)21-15-29-23(25-21)26-22(27)18-5-4-8-20(13-18)28-19-6-2-1-3-7-19/h1-13,15H,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZYHTWFRMIKFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2883685.png)


![Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate](/img/no-structure.png)


![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)methanesulfonamide](/img/structure/B2883696.png)

![5-(ethylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2883699.png)
![Ethyl 4-[4-(phenylamino)pteridin-2-yl]piperazinecarboxylate](/img/structure/B2883700.png)

![Methyl 3-{[2-({2-[(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2883702.png)
![5,6-dichloro-N-[2-(3,4-difluorophenoxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2883703.png)